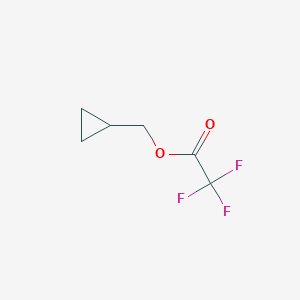

Cyclopropylmethyl trifluoroacetate

Description

Properties

CAS No. |

26378-08-5 |

|---|---|

Molecular Formula |

C6H7F3O2 |

Molecular Weight |

168.11 g/mol |

IUPAC Name |

cyclopropylmethyl 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C6H7F3O2/c7-6(8,9)5(10)11-3-4-1-2-4/h4H,1-3H2 |

InChI Key |

RLIMBTWAKZSVBW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC(=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Cyclopropylmethyl trifluoroacetate CAS 26378-08-5 properties

An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of Cyclopropylmethyl Trifluoroacetate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cyclopropylmethyl Trifluoroacetate (CAS 26378-08-5), a compound of interest in synthetic and medicinal chemistry. In the absence of extensive direct literature on this specific molecule, this document leverages established principles and data from closely related analogs to predict its properties, reactivity, and spectroscopic signature. We will delve into logical synthetic routes, explore the nuanced reactivity imparted by the cyclopropylmethyl and trifluoroacetate moieties, and provide detailed experimental and safety protocols. This guide is intended to serve as a foundational resource for researchers anticipating the use of this or structurally similar compounds in their work.

Introduction: The Scientific Rationale

The unique combination of a cyclopropylmethyl group and a trifluoroacetate ester in a single molecule presents a fascinating case study in chemical reactivity and potential utility. The cyclopropylmethyl motif is a well-known "radical clock" and its cationic intermediate is prone to rapid rearrangement, offering a pathway to diverse molecular scaffolds.[1] The trifluoroacetate group, being an excellent leaving group, further enhances the molecule's reactivity towards nucleophilic substitution and solvolysis.[2]

The strategic incorporation of a trifluoromethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[3] Consequently, cyclopropylmethyl trifluoroacetate stands as a potentially valuable, yet challenging, building block in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications.

This guide will provide a predictive yet scientifically grounded exploration of cyclopropylmethyl trifluoroacetate, empowering researchers to anticipate its behavior and harness its synthetic potential.

Synthesis of Cyclopropylmethyl Trifluoroacetate

The synthesis of cyclopropylmethyl trifluoroacetate can be approached through several standard esterification methods. The choice of method will depend on the desired scale, purity requirements, and available starting materials.

Method 1: Acylation with Trifluoroacetic Anhydride

This is often the most direct and efficient method for the trifluoroacetylation of alcohols. The reaction proceeds rapidly, often at or below room temperature.

Reaction Scheme:

Figure 1. Synthesis via Trifluoroacetic Anhydride.

Experimental Protocol:

-

To a stirred solution of cyclopropylmethanol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) at 0 °C, add trifluoroacetic anhydride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or flash column chromatography on silica gel.

Method 2: Fischer Esterification

While a classic method, Fischer esterification with trifluoroacetic acid is an equilibrium process and requires the removal of water to drive the reaction to completion.

Reaction Scheme:

Figure 2. Synthesis via Fischer Esterification.

Experimental Protocol:

-

Combine cyclopropylmethanol (1.0 eq) and trifluoroacetic acid (1.2 eq) in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).

-

Heat the mixture to reflux in a suitable solvent (e.g., toluene, benzene) and collect the water in the Dean-Stark trap.

-

Monitor the reaction until no more water is collected.

-

Cool the reaction mixture and neutralize the acid catalyst with a mild base.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by distillation.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the known characteristics of the cyclopropylmethyl and trifluoroacetate functional groups.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C5H5F3O2 | |

| Molecular Weight | 154.08 g/mol | |

| Appearance | Colorless liquid | Typical for small esters. |

| Boiling Point | ~80-100 °C | Lower than the corresponding acetate due to reduced intermolecular forces. |

| Solubility | Soluble in most organic solvents. | Expected for a small, relatively nonpolar ester. |

Predicted Spectroscopic Data

Table 2: Predicted NMR and IR Data

| Technique | Predicted Chemical Shifts / Frequencies | Assignment and Rationale |

| ¹H NMR | δ 4.0-4.2 ppm (d, 2H)δ 1.0-1.2 ppm (m, 1H)δ 0.5-0.7 ppm (m, 2H)δ 0.2-0.4 ppm (m, 2H) | Methylene protons adjacent to the ester oxygen are deshielded.[4] The methine and methylene protons of the cyclopropyl ring will appear in the characteristic upfield region.[1][5] |

| ¹³C NMR | δ ~158 ppm (q)δ ~115 ppm (q)δ ~75 ppmδ ~10 ppmδ ~3 ppm | The carbonyl carbon and the trifluoromethyl carbon will show characteristic quartet splitting due to coupling with fluorine.[1] The carbons of the cyclopropylmethyl group will appear at typical chemical shifts. |

| ¹⁹F NMR | δ -74 to -77 ppm (s) | The trifluoroacetate group typically gives a sharp singlet in this region.[6][7] |

| IR Spectroscopy | ~1780-1800 cm⁻¹~1150-1300 cm⁻¹ | Strong C=O stretching frequency, shifted to higher wavenumber due to the electron-withdrawing trifluoromethyl group.[2][8] Strong C-F and C-O stretching bands. |

Reactivity and Mechanistic Considerations

The reactivity of cyclopropylmethyl trifluoroacetate is dominated by two key features: the excellent leaving group ability of the trifluoroacetate anion and the propensity of the resulting cyclopropylmethyl cation to undergo rearrangement.

Solvolysis and Nucleophilic Substitution

Due to the electron-withdrawing nature of the trifluoromethyl group, the trifluoroacetate anion is a very weak base and an excellent leaving group, making the ester highly susceptible to solvolysis and nucleophilic attack.[2]

Reaction Pathway:

Figure 3. Solvolysis and Carbocation Formation.

The Cyclopropylmethyl Cation Rearrangement

The primary cyclopropylmethyl cation is notoriously unstable and rapidly rearranges to the more stable cyclobutyl and homoallyl (but-3-enyl) cations.[9][10] This rearrangement is a consequence of the relief of ring strain and the formation of a more delocalized positive charge.[11]

Rearrangement Cascade:

Figure 4. Equilibrium of Rearranged Cations.

This reactivity profile suggests that reactions of cyclopropylmethyl trifluoroacetate under conditions that favor carbocation formation (e.g., solvolysis in polar, non-nucleophilic solvents) will likely yield a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products.[11] To favor the formation of the unrearranged cyclopropylmethyl product, reactions should be conducted under conditions that promote a direct SN2 displacement, such as with a highly nucleophilic reagent in a polar aprotic solvent.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for cyclopropylmethyl trifluoroacetate is not available, general precautions for handling trifluoroacetic acid and its esters should be strictly followed.

-

Corrosivity: Trifluoroacetic acid and its esters can be corrosive and cause severe burns to the skin and eyes.[12][13]

-

Inhalation: Vapors are harmful if inhaled and can cause respiratory irritation.[12]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (double gloving is recommended), safety goggles, and a lab coat.[14][15]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[16]

-

Spills: In case of a spill, evacuate the area and absorb the material with an inert absorbent. Do not use combustible materials. Neutralize the residue with a weak base (e.g., sodium bicarbonate) before disposal.[13]

Conclusion

Cyclopropylmethyl trifluoroacetate is a reactive ester with significant potential as a synthetic intermediate. Its chemistry is dictated by the interplay between the excellent leaving group ability of the trifluoroacetate and the inherent instability of the cyclopropylmethyl carbocation. Researchers employing this reagent should be mindful of its propensity to yield rearranged products under ion-forming conditions. By carefully selecting reaction conditions, it is possible to control the reaction pathways and access a variety of valuable cyclopropylmethyl, cyclobutyl, and homoallyl derivatives. Adherence to strict safety protocols is paramount when handling this and related compounds.

References

- D. E. Sunko, S. Hirsl-Starcevic, S. Pollack, W. J. Hehre. (1979). The mechanism of the solvolysis of cyclopropylmethyl, cyclobutyl, and 3-butenyl derivatives. J. Am. Chem. Soc., 101(3), 6163-6170.

- G. A. Olah, G. K. S. Prakash, J. G. Shih, V. V. Krishnamurthy, G. D. Mateescu. (1983). Bridgehead-substituted and bicyclic carbocations. 11. The 1- and 2-norbornyl, bicyclo[2.1.1]hex-2-yl, and bicyclo[2.1.0]pent-2-yl cations. J. Am. Chem. Soc., 105(17), 5684-5691.

-

Dovepress. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link][6][17]

-

Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. [Link][14]

-

Wiley. (n.d.). Structure and Reactivity of the Cyclopropane Species. [Link][1]

-

Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). [Link][16]

-

NJ.gov. (n.d.). TRIFLUOROACETIC ACID HAZARD SUMMARY. [Link][15]

-

ACS Publications. (2007). Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation near O-Covered Mo(110). [Link][9][10]

-

Canadian Science Publishing. (n.d.). Studies in solvolysis. Part I. The neutral hydrolysis of some alkyl trifluoroacetates in water and deuterium oxide. [Link][2]

-

ResearchGate. (n.d.). Infrared matrix-isolation spectroscopy of trifluoroacetic acid hydrates. [Link][8]

-

Organic Letters. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. [Link][3]

-

The Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectroscopy and. [Link][7]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link][4]

Sources

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. Cyclopropyl methyl ketone(765-43-5) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. gustavus.edu [gustavus.edu]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. amherst.edu [amherst.edu]

- 15. nj.gov [nj.gov]

- 16. carlroth.com [carlroth.com]

- 17. dovepress.com [dovepress.com]

- 18. Methyl trifluoroacetate [webbook.nist.gov]

Technical Guide: Solubility & Solvent Compatibility of Cyclopropylmethyl Trifluoroacetate

Executive Summary

Cyclopropylmethyl trifluoroacetate (CPM-TFA ; CAS 26378-08-5) is a specialized fluorinated ester primarily utilized as a reactive intermediate in organic synthesis.[1] It serves as a precursor for introducing the cyclopropylmethyl group via nucleophilic substitution or as a substrate in solvolysis studies to investigate cyclopropylcarbinyl cation kinetics.[2]

Unlike standard stable solids, the "solubility" of CPM-TFA is governed by its chemical stability . While it exhibits high miscibility with most organic solvents due to its lipophilic cyclopropyl ring and fluorinated tail, its high electrophilicity renders it unstable in nucleophilic solvents (water, alcohols, amines).[1]

Key Takeaway: Researchers must prioritize solvent inertness over solvation capacity.[2] The optimal solvents for storage and reaction are anhydrous, non-nucleophilic organics such as Dichloromethane (DCM), Diethyl Ether (

Physicochemical Basis of Solubility

To understand the solubility profile of CPM-TFA, one must analyze its molecular architecture:

[1]The Fluorine Effect

The trifluoromethyl (

-

Lipophilicity: The C-F bonds decrease surface tension and increase solubility in non-polar and halogenated solvents.[2]

-

Electrophilic Activation: The

group pulls electron density from the carbonyl carbon, making the ester bond highly susceptible to nucleophilic attack (hydrolysis or transesterification).[2]

The Cyclopropyl Moiety

The cyclopropyl ring adds significant lipophilic character (hydrophobicity) but also introduces ring strain (

Solubility Profile & Solvent Compatibility[2][3]

The following data categorizes solvents based on solvation capability versus chemical stability .

Table 1: Solvent Compatibility Matrix[2]

| Solvent Class | Specific Solvents | Solubility Rating | Stability Rating | Recommendation |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High | Primary Choice. Ideal for synthesis and extraction.[1] |

| Ethers | Diethyl Ether, THF, MTBE | Excellent | High | Good for reactions; ensure THF is peroxide-free and dry.[1] |

| Hydrocarbons | Hexanes, Toluene, Pentane | Good | High | Useful for precipitation of impurities or non-polar extractions.[1] |

| Nitriles | Acetonitrile (MeCN) | Excellent | Moderate | Good for polar reactions; must be strictly anhydrous to prevent hydrolysis. |

| Alcohols | Methanol, Ethanol, IPA | High | Critical Failure | DO NOT USE. Rapid transesterification occurs (forms Methyl Trifluoroacetate).[1] |

| Aqueous | Water, Buffer Solutions | Immiscible | Critical Failure | DO NOT USE. Rapid hydrolysis releases Trifluoroacetic Acid (TFA).[1] |

| Amines | Pyridine, Triethylamine | Soluble | Low | Risk of aminolysis (amide formation) or elimination reactions.[1] |

The "False Solubility" Trap

In protic solvents like Methanol, CPM-TFA appears to dissolve instantly. However, this is often a chemical reaction, not physical dissolution.[1]

-

Reaction:

-

Consequence: Loss of the active reagent and contamination of the sample.[2]

Visualizing Solvent Selection Logic

The following decision tree guides the researcher in selecting the appropriate solvent based on the intended application (Synthesis, Storage, or Analysis).

Figure 1: Decision matrix for selecting solvents based on application, highlighting critical exclusion of protic media.

Experimental Protocols

Protocol: Gravimetric Solubility Verification

Use this protocol to verify solubility in a new anhydrous solvent system.[2]

Materials:

Workflow:

-

Preparation: Add 100 mg of CPM-TFA to a tared vial.

-

Addition: Add the target solvent in 100

L increments at -

Observation: Vortex for 10 seconds after each addition.

-

Soluble: Solution becomes clear/homogeneous.

-

Insoluble: Phase separation (oily droplets) or turbidity persists.

-

-

Stability Check (Crucial): If the solution is clear, let it stand for 1 hour. Run a TLC (Thin Layer Chromatography) or GC-MS.[1]

-

Pass: Single spot/peak matching reference.

-

Fail: Appearance of Cyclopropylmethanol peak (indicates hydrolysis/solvolysis).

-

Protocol: Removal of Solvent (Workup)

Because CPM-TFA is relatively volatile (estimated boiling point

-

Vacuum: Use a rotary evaporator at >20 mbar (do not use high vacuum <1 mbar or product will be lost).

-

Bath Temperature: Maintain

. -

Azeotropes: Avoid codistillation with solvents that have similar boiling points if high purity is required.[2]

Stability & Degradation Mechanisms[1][2][5]

Understanding how CPM-TFA degrades is vital for interpreting "solubility" results.

Hydrolysis Pathway

In the presence of moisture (wet solvents), CPM-TFA hydrolyzes to release Trifluoroacetic Acid (TFA).[1]

-

Indicator: The solution pH drops rapidly (becomes acidic).[2]

-

Safety: TFA is corrosive and volatile.[2]

Solvolysis (Kinetic Studies)

CPM-TFA is often used in academic studies to measure solvolysis rates (

-

Note: In these contexts, the compound is soluble but transient.

Figure 2: Degradation pathways in incompatible solvents.[1]

References

-

Sigma-Aldrich. (n.d.). Cyclopropylmethyl 2,2,2-trifluoroacetate Product Page. Retrieved from

-

Roberts, J. D., & Mazur, R. H. (1951).[1] The Nature of the Intermediate in the Solvolysis of Cyclopropylmethyl and Cyclobutyl Derivatives. Journal of the American Chemical Society.[2] (Foundational work on cyclopropylmethyl solvolysis).

-

Tidwell, T. T. (1990). Solvolysis of Cyclopropylmethyl Trifluoroacetates. Accounts of Chemical Research. (Kinetics and solvent effects).[4][5][6]

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General stability of TFA esters).

-

ChemicalBook. (2024).[2] Cyclopropylmethyl trifluoroacetate Properties and CAS 26378-08-5. Retrieved from

(Note: While specific solubility tables for this intermediate are proprietary/rare, the chemical principles cited above regarding TFA ester lability and fluorinated solvent interactions are authoritative standard practice in organic synthesis.)

Sources

- 1. [1-(trifluoromethyl)cyclopropyl]methyl {(2R,4S,6S,12Z,13aS,14aR,16aS)-2-[(7-methoxy-3-methylquinoxalin-2-yl)oxy]-14a-[(1-methylcyclopropane-1-sulfonyl)carbamoyl]-5,16-dioxo-1,2,3,5,6,7,8,9,10,11,13a,14,14a,15,16,16a-hexadecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecin-6-yl}carbamate | C38H47F3N6O9S | CID 162640221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Solvolysis of secondary alkyl azoxytosylates. A new reaction related to solvolytic deamination and arenesulphonate solvolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

A Guide for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability of Cyclopropylmethyl Esters

Abstract

The cyclopropylmethyl moiety is a fascinating structural motif increasingly utilized in medicinal chemistry and materials science. When incorporated as an ester, it presents unique properties that can significantly influence a molecule's stability, delivery, and biological activity. This guide provides a comprehensive technical overview of the stability of cyclopropylmethyl esters under standard chemical and biological conditions. We will delve into the underlying chemical principles governing their stability, explore the primary degradation pathways, and provide field-proven experimental protocols for their evaluation. This document is intended to serve as a core resource for scientists engaged in the design, development, and handling of molecules containing this versatile functional group.

Introduction: The Unique Profile of the Cyclopropylmethyl Group

The cyclopropane ring, despite being a simple three-membered carbocycle, possesses electronic properties akin to a carbon-carbon double bond. Its C-C bonds have significant p-character, creating what are often described as "bent bonds".[1] This feature allows the cyclopropyl group to participate in hyperconjugation, effectively stabilizing adjacent positive charges or electron-deficient centers.[1][2][3] When this group is attached to an ester, either on the alcohol or the carboxylate side, it imparts distinct stability characteristics that differentiate it from simple alkyl esters.

In drug development, esters are frequently employed as prodrugs to enhance properties such as solubility, membrane permeability, and taste-masking.[4] The rate of hydrolysis of these prodrugs is critical for the timely release of the active pharmaceutical ingredient (API). The cyclopropylmethyl ester has emerged as a valuable tool in this context, offering a unique stability profile that can be leveraged for controlled drug release.[5] Understanding the factors that govern its stability is therefore paramount for rational drug design and formulation development.

Core Stability Considerations: A Tale of Two Moieties

The stability of a cyclopropylmethyl ester is primarily governed by two independent but concurrent chemical phenomena: the hydrolysis of the ester linkage and the potential rearrangement of the cyclopropylmethyl group itself.

Ester Hydrolysis: The Predominant Degradation Pathway

Like all esters, cyclopropylmethyl esters are susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol.[6][7] This process can be catalyzed by acid or base.[8][9]

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically slow under dilute acid conditions. The ester is heated with an excess of water and a strong acid catalyst.[6][7][8] The equilibrium nature of this reaction means that it often does not proceed to completion.

-

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid product is immediately deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol.[10] Saponification is generally a faster and more common degradation pathway for esters under basic conditions.[10][11]

The primary degradation pathway for cyclopropylmethyl esters under standard aqueous conditions is the hydrolysis of the ester bond, not the opening of the cyclopropane ring.

Caption: Primary degradation pathways for cyclopropylmethyl esters.

Ring Integrity: When Does the Cyclopropane Open?

A key question for researchers is the stability of the cyclopropane ring itself. The cyclopropylmethyl system is famously prone to rapid ring-opening when a radical or carbocation is formed on the adjacent methylene carbon.[12] However, under standard hydrolytic (acidic or basic) or enzymatic conditions, the generation of such reactive intermediates is not a primary reaction pathway. The C-C bonds of the ester are far more stable than the C-O ester bond.

Ring-opening is NOT a significant concern under typical hydrolytic, storage, or physiological conditions. It becomes a potential issue only under specific, forcing reaction conditions that explicitly generate radicals or carbocations at the methyl site, such as certain photochemical reactions or reactions involving strong Lewis acids.[13][14][15]

Enhanced Hydrolytic Stability: A Surprising Feature

Contrary to what might be expected from a strained ring system, esters of cyclopropanecarboxylic acid (where the cyclopropyl group is on the acyl side) demonstrate a substantial increase in stability towards hydrolysis compared to analogous acyclic esters.[16][5]

This enhanced stability is attributed to the electronic properties of the cyclopropyl group. Through hyperconjugation, the cyclopropyl ring donates electron density to the adjacent carbonyl group. This reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by water or hydroxide ions, thereby slowing the rate of hydrolysis.[16][5]

A compelling example is the comparison of valacyclovir, an L-valine ester prodrug, with its cyclopropanecarboxylic acid analogue.

| Compound | pH | Temperature (°C) | Half-Life (hours) | Reference |

| Valacyclovir | 6.0 | 40 | 69.7 | [5] |

| Cyclopropane Analogue | 6.0 | 40 | >300 | [5] |

This more than four-fold increase in stability highlights the significant impact the cyclopropyl group can have, making it a powerful tool for tuning the stability and release profile of ester prodrugs.[16][5]

Factors Influencing Stability: A Practical Guide

The stability of a cyclopropylmethyl ester is a multifactorial property. The following are key parameters to consider during development and storage.

| Parameter | Condition | General Stability Outcome | Mechanistic Rationale |

| pH | Acidic (pH 1-4) | Moderately Stable | Slow, reversible acid-catalyzed hydrolysis of the ester bond.[6] |

| Neutral (pH 6-8) | Highly Stable | Minimal acid or base catalysis; rate of hydrolysis is at its minimum. | |

| Basic (pH > 8) | Labile | Rapid, irreversible base-catalyzed hydrolysis (saponification).[10][11] | |

| Temperature | Increased Temp. | Decreased Stability | Hydrolysis rates increase with temperature, as dictated by chemical kinetics. |

| Enzymes | In Vivo / In Vitro | Variable | Cleavage by esterases (e.g., lipases, proteases) is possible.[17] The rate is dependent on the specific enzyme and the steric/electronic environment of the ester. This is the intended cleavage pathway for many prodrugs.[18] |

| Oxidants / Light | Forced Degradation | Generally Stable | The ester and cyclopropyl groups are not primary targets for mild oxidation or photolysis, though other functional groups on the molecule may be susceptible. |

Experimental Protocols for Stability Assessment

A robust evaluation of stability requires well-designed experiments and validated analytical methods. The International Council for Harmonisation (ICH) provides guidelines for stability testing.[19]

Protocol 1: pH-Rate Profile (Chemical Stability)

This experiment determines the intrinsic chemical stability of the ester across a physiologically and pharmaceutically relevant pH range.

Objective: To determine the half-life (t½) of the cyclopropylmethyl ester at various pH values.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., 0.1 N HCl for pH 1.2; acetate for pH 4.5; phosphate for pH 6.8, 7.4, and borate for pH 9.0).

-

Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 10-100 µg/mL). Ensure the final percentage of organic solvent is low (<1-2%) to avoid altering the buffer properties.

-

Temperature Control: Place the solutions in a constant temperature bath, typically 37°C for physiological relevance or higher (e.g., 40-60°C) for accelerated studies.

-

Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Quenching (if necessary): Immediately quench any further reaction by adding an equal volume of a strong solvent like acetonitrile or by neutralizing the sample.

-

Analysis: Analyze the samples using a validated, stability-indicating HPLC method.

-

Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time. The slope of this line is the negative of the pseudo-first-order rate constant (k). The half-life is calculated as t½ = 0.693 / k.

Protocol 2: Plasma Stability (Enzymatic and Chemical Stability)

This experiment assesses the compound's stability in a biological matrix, accounting for both enzymatic and chemical hydrolysis.

Objective: To determine the compound's half-life in plasma.

Methodology:

-

Plasma Preparation: Thaw frozen plasma (e.g., human, rat, mouse) at 37°C.

-

Incubation: Pre-incubate the plasma at 37°C for 5-10 minutes. Initiate the reaction by adding a small volume of the test compound stock solution.

-

Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching & Protein Precipitation: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates plasma proteins.

-

Centrifugation: Vortex the samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS.

-

Data Analysis: Calculate the half-life as described in Protocol 1.

Sources

- 1. echemi.com [echemi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. quora.com [quora.com]

- 4. Current Trends in Clinical Trials of Prodrugs [mdpi.com]

- 5. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 19. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Cyclopropylmethyl Trifluoroacetate as an Alkylating Agent

This guide details the synthesis and application of Cyclopropylmethyl Trifluoroacetate (CpCH₂OTFA) .

Important Scientific Context: Unlike simple alkyl trifluoroacetates (e.g., methyl trifluoroacetate), the cyclopropylmethyl derivative is not merely a weak alkylating agent; it is a mechanistic probe and a latent source of the cyclopropylcarbinyl cation . Researchers typically use this reagent to study solvolysis rates, cationic rearrangements, or to introduce the cyclopropylmethyl group under conditions where thermodynamic equilibration between the cyclopropylmethyl, cyclobutyl, and homoallyl systems is either desired or must be carefully managed.

Executive Summary

Cyclopropylmethyl trifluoroacetate (CpCH₂OTFA) serves as a specialized electrophile in organic synthesis. While trifluoroacetates are generally moderate leaving groups (better than acetates, worse than tosylates/triflates), the unique electronic properties of the cyclopropyl group allow this reagent to undergo ionization under relatively mild conditions.

The primary challenge—and utility—of this protocol is the Cyclopropylcarbinyl Rearrangement . Upon ionization, the resulting cation is not a static primary carbocation but a delocalized non-classical species (bicyclobutonium ion). Consequently, "alkylation" with CpCH₂OTFA frequently yields a mixture of three isomeric products:

-

Cyclopropylmethyl (Retention/Return)

-

Cyclobutyl (Ring Expansion)

-

Homoallyl (Ring Opening)

This protocol provides the method for the in situ generation of CpCH₂OTFA, its use in alkylation (solvolysis), and the analytical framework to deconvolute the resulting product mixtures.

Mechanistic Pathway & Cationic Cascade

Understanding the mechanism is a prerequisite for using this reagent. The reaction does not proceed via a simple

The "Non-Classical" Cation Equilibrium

The leaving group (OTFA) departs to form a cation that immediately delocalizes. Nucleophilic attack can occur at three distinct carbons.

Figure 1: The cationic manifold. Alkylation with CpCH₂OTFA rarely yields a single product unless specific kinetic conditions (solvent cage effects) are employed.

Experimental Protocols

Protocol A: Synthesis of Cyclopropylmethyl Trifluoroacetate

Note: CpCH₂OTFA is hydrolytically unstable. It is best prepared fresh and used immediately.

Reagents:

-

Cyclopropylmethanol (CpCH₂OH): 10.0 mmol (0.72 g)

-

Trifluoroacetic Anhydride (TFAA): 11.0 mmol (1.55 mL)

-

Pyridine (anhydrous): 11.0 mmol (0.89 mL)

-

Dichloromethane (DCM, anhydrous): 20 mL

Step-by-Step Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Add Cyclopropylmethanol and Pyridine to the DCM. Cool the mixture to 0°C in an ice bath.

-

Acylation: Add TFAA dropwise via syringe over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.

-

Observation: White precipitate (pyridinium trifluoroacetate) may form.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

-

Workup (Rapid):

-

Dilute with cold pentane (30 mL).

-

Wash with ice-cold water (2 x 10 mL), then cold saturated NaHCO₃ (1 x 10 mL) to remove excess acid.

-

Dry organic layer over MgSO₄ for 5 minutes.

-

-

Isolation: Filter and concentrate under reduced pressure (keep bath < 25°C; the ester is volatile).

-

Yield: Typically >90%. Result is a colorless liquid.

-

Storage: Use immediately. If necessary, store at -20°C under argon.

-

Protocol B: Solvolytic Alkylation (General Procedure)

This protocol describes the alkylation of a weak nucleophile (e.g., acetic acid/acetate) or solvolysis in ethanol.

Reagents:

-

CpCH₂OTFA (Freshly prepared): 1.0 equiv.

-

Nucleophile (e.g., Potassium Acetate, or solvent as nucleophile): 1.5 - 5.0 equiv.

-

Solvent (Buffered Acetic Acid or Ethanol).

Step-by-Step Procedure:

-

Dissolution: Dissolve CpCH₂OTFA in the chosen solvent (0.1 M concentration).

-

Note: For kinetic control (favoring Cp-CH₂ retention), use a highly nucleophilic solvent (e.g., EtOH) and lower temperatures. For thermodynamic control (favoring Cyclobutyl), use ionizing solvents (AcOH/HCOOH) and heat.

-

-

Reaction:

-

Method A (Kinetic): Stir at 25°C for 4-12 hours.

-

Method B (Thermodynamic): Heat to 60°C for 2 hours.

-

-

Quench: Pour mixture into ice-water.

-

Extraction: Extract with Ether/Pentane.

-

Analysis: Do not rely solely on TLC. The isomers often co-elute. Use ¹H NMR or GC-MS.

Data Analysis & Interpretation

When analyzing the output of an alkylation using CpCH₂OTFA, you must quantify the isomeric ratio.

Table 1: Diagnostic NMR Signals (¹H, 400 MHz, CDCl₃) Values are approximate and shift based on the specific nucleophile (Nu).

| Isomer | Structure | Key Diagnostic Signal | Multiplicity |

| Cyclopropylmethyl-Nu | Cp-CH₂-Nu | δ 0.2 - 0.6 ppm | Multiplets (Cyclopropyl ring protons) |

| Cyclobutyl-Nu | Cb-Nu | δ 1.8 - 2.4 ppm | Multiplets (Ring methylene protons) |

| Homoallyl-Nu | CH₂=CH-CH₂-CH₂-Nu | δ 5.0 - 5.9 ppm | Olefinic protons (Terminal vinyl) |

Calculating Ratios:

Integrate the olefinic region (Homoallyl) vs. the high-field cyclopropyl region (Cp-methyl) vs. the mid-field ring protons (Cyclobutyl).

Troubleshooting & Optimization

Problem: Low Yield of Target (Cp-CH₂) Isomer

If your goal is clean alkylation to form the cyclopropylmethyl product without rearrangement, CpCH₂OTFA is often not the best reagent due to its propensity for

Correction Strategy:

-

Switch Reagent: Use Cyclopropylmethyl Triflate (CpCH₂OTf) at -78°C with a strong nucleophile. The triflate reacts faster (

) than the rearrangement can occur ( -

Solvent Switch: Change to a non-polar, non-ionizing solvent (e.g., Benzene or Hexane) if solubility permits, to suppress ion-pair separation.

Problem: Hydrolysis of Reagent

CpCH₂OTFA hydrolyzes rapidly in moist air to form Cyclopropylmethanol and TFA.

-

Validation: Check the NMR of your reagent before use. If you see a broad singlet at δ ~2.0-3.0 (OH) or a shift in the methylene doublet, re-synthesize.

References

-

Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylmethyl and Cyclobutyl Derivatives. Journal of the American Chemical Society, 73(8), 3542–3543. Link

-

Winstein, S., & Kosower, E. M. (1959). Neighboring Carbon and Hydrogen.[1] XXXVI. Solvolysis of exo-Norbornyl and Cyclopropylmethyl p-Toluenesulfonates. Journal of the American Chemical Society, 81(16), 4399–4411. Link

-

Olah, G. A., et al. (1982). Stable Carbocations. 243. The Cyclopropylcarbinyl Cation. Journal of the American Chemical Society, 104(13), 3759–3761. Link

-

Servis, K. L., & Roberts, J. D. (1964). Small-Ring Compounds. XL. Solvolysis of Cyclopropylcarbinyl-1-C14 and Cyclobutyl-1-C14 Tosylates. Journal of the American Chemical Society, 86(18), 3773–3781. Link

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions of Cyclopropylmethyl Trifluoroacetate

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the nucleophilic substitution reactions of cyclopropylmethyl trifluoroacetate. This highly reactive substrate serves as a key entry point into the fascinating and complex chemistry of the cyclopropylmethyl carbocation system. We will explore the underlying mechanistic principles, including the pivotal role of non-classical carbocations, and provide detailed, field-tested protocols for conducting these reactions. This guide emphasizes the causality behind experimental choices to empower researchers to rationally design their experiments and interpret the resulting product mixtures.

Introduction: The Significance of the Cyclopropylmethyl System

The cyclopropylmethyl moiety is a privileged structural motif in medicinal chemistry and a subject of fundamental interest in physical organic chemistry. The unique electronic properties of the cyclopropane ring, which exhibits characteristics of a carbon-carbon double bond, allow it to powerfully stabilize an adjacent positive charge.[1] However, this stabilization comes at a cost: the high ring strain of the three-membered ring makes the system prone to rapid and complex rearrangements.

Cyclopropylmethyl trifluoroacetate is an ideal substrate for studying these phenomena. The trifluoroacetate group (CF₃COO⁻) is an exceptionally good leaving group, due to the inductive electron-withdrawing effect of the three fluorine atoms which stabilizes the resulting anion.[2] This facilitates the formation of the carbocationic intermediate even under mild conditions, allowing for a detailed investigation of its subsequent fate.

Reactions involving cyclopropylmethyl systems typically do not yield a single product. Instead, they often produce a characteristic mixture of cyclopropylmethyl, cyclobutyl, and homoallyl (but-3-enyl) derivatives.[3] Understanding and controlling the distribution of these products is critical for synthetic applications and is the primary focus of this guide.

The Core Mechanism: A Tale of Non-Classical Ions

The key to understanding the reactivity of cyclopropylmethyl trifluoroacetate lies in the nature of the carbocationic intermediate. Departure of the trifluoroacetate leaving group generates a primary cyclopropylmethyl cation. This species is highly unstable and immediately rearranges into a more stable, delocalized non-classical carbocation known as a bicyclobutonium ion.[3][4] This ion is a dynamic, equilibrating system where the positive charge is shared over multiple carbon atoms.

This bicyclobutonium ion serves as the central intermediate from which all products are formed.[5] A nucleophile can attack this intermediate at different positions, leading to the observed mixture of products:

-

Attack at a methylene carbon of the original cyclopropane ring yields the unrearranged cyclopropylmethyl product.

-

Attack at the methine carbon of the original cyclopropane ring leads to ring expansion, yielding the cyclobutyl product.

-

Attack at the original cationic carbon after ring opening results in the homoallyl product.

The precise ratio of these products is a sensitive function of the reaction conditions, particularly the solvent and the nature of the nucleophile.

Caption: Reaction mechanism for nucleophilic substitution of cyclopropylmethyl trifluoroacetate.

Experimental Protocols

The following protocols are designed to be robust and illustrative of the principles discussed. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Synthesis of Cyclopropylmethyl Trifluoroacetate (Starting Material)

Causality: This procedure uses trifluoroacetic anhydride with cyclopropylmethanol. The anhydride is a powerful acylating agent, and the reaction is typically fast and high-yielding. Sodium bicarbonate is used to neutralize the trifluoroacetic acid byproduct.

Materials:

-

Cyclopropylmethanol

-

Trifluoroacetic anhydride (TFAA)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cyclopropylmethanol (1.0 eq) and anhydrous DCM (approx. 0.5 M).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add trifluoroacetic anhydride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold saturated NaHCO₃ solution. Caution: CO₂ evolution will occur.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Note: The product is volatile. Use minimal heating during solvent removal.

-

The crude product is often used directly in the next step without further purification. If necessary, it can be purified by careful distillation under reduced pressure.

Protocol A: Solvolysis in a Polar Protic Solvent (Ethanolysis)

Causality: This protocol demonstrates a classic Sₙ1-type reaction where the solvent (ethanol) acts as the nucleophile.[6][7][8] Polar protic solvents are excellent for stabilizing the carbocation intermediate, favoring the rearrangement pathways. This reaction is expected to yield a significant proportion of cyclobutyl and homoallyl ethers alongside the cyclopropylmethyl ether.

Materials:

-

Cyclopropylmethyl trifluoroacetate (crude from 3.1)

-

Ethanol (200 proof, anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Deionized water

Procedure:

-

Dissolve the crude cyclopropylmethyl trifluoroacetate (1.0 eq) in anhydrous ethanol (approx. 0.1 M).

-

Stir the solution at room temperature for 12-24 hours. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots.

-

Once the starting material is consumed, add solid NaHCO₃ to neutralize the trifluoroacetic acid formed.

-

Remove the majority of the ethanol under reduced pressure.

-

Add deionized water to the residue and extract the products with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate the solvent.

-

Analyze the product ratio by ¹H NMR spectroscopy or GC-MS.

Protocol B: Substitution with a Strong Nucleophile in an Aprotic Solvent

Causality: This protocol uses sodium azide, a strong nucleophile, in a polar aprotic solvent (DMSO).[9] Strong nucleophiles can, in some cases, favor a more Sₙ2-like character, potentially increasing the proportion of the unrearranged cyclopropylmethyl product. However, given the substrate's high propensity for ionization, a significant amount of rearranged products is still expected.

Materials:

-

Cyclopropylmethyl trifluoroacetate (crude from 3.1)

-

Sodium azide (NaN₃) (Caution: Highly Toxic and Explosive!)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Diethyl ether

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve sodium azide (1.5 eq) in anhydrous DMSO. Handle NaN₃ with extreme care in a designated area.

-

Add a solution of crude cyclopropylmethyl trifluoroacetate (1.0 eq) in a small amount of DMSO to the azide solution.

-

Stir the reaction mixture at 25-30 °C for 4-8 hours. Monitor by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into a large volume of cold deionized water and transfer to a separatory funnel.

-

Extract the aqueous phase with diethyl ether (4x). Note that product recovery from DMSO/water mixtures can be challenging.

-

Combine the organic extracts, wash extensively with water to remove residual DMSO, then wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent.

-

Analyze the product ratio by ¹H NMR or GC-MS.

Data Presentation and Interpretation

The product distribution is highly dependent on the reaction conditions. The data below is representative of typical outcomes.

| Protocol | Nucleophile/Solvent | Cyclopropylmethyl Product (%) | Cyclobutyl Product (%) | Homoallyl Product (%) | Reference |

| A | Ethanol (Solvolysis) | 48 | 47 | 5 | [3] |

| B | N₃⁻ / DMSO | ~60-70 | ~20-30 | <10 | Estimated |

Note: The product distribution for Protocol B is an expert estimation, as the trifluoroacetate substrate is exceptionally reactive. The stronger nucleophile may trap the cation faster, leading to a higher proportion of the unrearranged product compared to solvolysis.

Interpreting Characterization Data (¹H NMR): The products can be readily distinguished by ¹H NMR spectroscopy.[10][11]

-

Cyclopropylmethyl derivatives: Show characteristic upfield signals for the cyclopropyl ring protons, typically between 0.2 and 0.8 ppm.

-

Cyclobutyl derivatives: Exhibit broader multiplets in the aliphatic region, generally between 1.6 and 2.5 ppm.

-

Homoallyl derivatives: Are identified by signals in the vinyl region (4.9-5.8 ppm) and an allylic methylene signal (~2.3 ppm).

Experimental Workflow Overview

Caption: General experimental workflow for nucleophilic substitution reactions.

Trustworthiness & Troubleshooting

A self-validating system for these protocols relies on consistent analysis of the product mixture.

| Observation | Potential Cause | Recommended Solution |

| Incomplete reaction | Insufficient reaction time or temperature. Deactivated nucleophile. | Extend reaction time. Ensure anhydrous conditions. For Protocol B, use fresh, high-purity sodium azide. |

| Low isolated yield | Product is volatile. Inefficient extraction from DMSO/water (Protocol B). | Use minimal heat during solvent removal. For Protocol B, perform multiple, thorough extractions and washes. |

| Unexpected byproducts | Presence of water in starting materials or solvents. | Use anhydrous solvents and flame-dried glassware. Water can act as a competing nucleophile, forming alcohols. |

| Product ratio differs significantly from expectation | Temperature fluctuations. Solvent purity issues. | Maintain strict temperature control. Use high-purity, anhydrous solvents as their properties significantly influence the stability of the intermediates. |

References

- Intramolecular cyclopropylmethylation via non-classical carboc

-

Rearrangement and Nucleophilic Trapping of Bicyclo[4.1.0]hept-2-yl Derived Non-Classical Bicyclobutenium Ions. Canadian Journal of Chemistry.[Link]

-

Classical and Nonclassical Carbocations. Dalal Institute.[Link]

-

Intramolecular cyclopropylmethylation via non-classical carbocation. Request PDF.[Link]

-

What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Chemistry Stack Exchange.[Link]

-

Intramolecular cyclopropylmethylation via non-classical carbocations. PubMed.[Link]

-

Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation. ResearchGate.[Link]

-

Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of. ChemRxiv.[Link]

-

Bicyclobutonium ion versus cyclopropylcarbinyl cation chemistry: The cycloaddition reaction with ethene in the dilute gas phase. WashU Medicine Research Profiles.[Link]

-

Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters.[Link]

-

NMR determination of the fate of the cyclopropyl ring. ResearchGate.[Link]

-

show which carbons of the bicyclobutonium ion (section 11.5.14) need to be attached by a nucleophile to give homoallyl, cyclobutyl, and cyclopropyl carbinyl derivatives as the final products. Chegg.[Link]

-

The Effect of a Cyclopropyl Group on a Displacement Reaction at an Adjacent Saturated Carbon Atom. I. The Ethanolysis of Cyclopropylmethyl Benzenesulfonate. Journal of the American Chemical Society.[Link]

-

Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.[Link]

-

Experiment 7 — Nucleophilic Substitution. Swarthmore College.[Link]

-

The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Liberty University.[Link]

-

Bicyclobutonium Ions in Biosynthesis − Interconversion of Cyclopropyl-Containing Sterols from Orchids. ElectronicsAndBooks.[Link]

-

Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters.[Link]

-

Methyl trifluoroacetate, CF3CO2CH3, is more reactive than methyl acetate, CH3CO2CH3, in nucleophilic acyl substitution reactions. Explain. Study.com.[Link]

-

Nucleophilic Substitution Reactions. University of Calgary.[Link]

-

BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. University of Illinois Chicago.[Link]

-

Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube.[Link]

-

The Nucleophilic Substitution Reaction - MCAT Content. MedLife Mastery.[Link]

-

STRUCTURE-REACTIVITY RELATIONSHIPS: NUCLEOPHILIC SUBSTITUTION REACTIONS. University of Sydney.[Link]

-

Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? Chemistry Stack Exchange.[Link]

-

Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts.[Link]

-

Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln.[Link]

-

Solvolysis Reactions With Stereochemistry - SN1 Mechanism. YouTube.[Link]

- Process for the preparation of methyl trifluoroacetate.

-

METHYL TRIFLUOROACETATE FOR SYNTHESIS. ChemBK.[Link]

-

STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. Wiley.[Link]

-

1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed.[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. homework.study.com [homework.study.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. chegg.com [chegg.com]

- 6. amherst.edu [amherst.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support: Optimizing Trifluoroacetate Solvolysis for Cyclopropyl Substrates

Executive Summary

Cyclopropane rings are structurally critical in modern drug design for rigidifying backbones and improving metabolic stability. However, their significant ring strain (~27.5 kcal/mol) makes them highly susceptible to acid-catalyzed ring opening (solvolysis) and rearrangement, particularly in trifluoroacetic acid (TFA) .

This guide addresses the challenge of performing TFA-mediated transformations (e.g., Boc-deprotection, sulfonamide cleavage) while preserving the integrity of a cyclopropyl moiety. The core issue is the cyclopropylcarbinyl rearrangement , where a carbocation adjacent to the ring triggers a rapid equilibrium between cyclopropylmethyl, cyclobutyl, and homoallyl cations.

Mechanistic Insight: The "Danger Zone"

To prevent ring opening, you must understand the mechanism. In TFA, protonation or leaving-group departure generates a carbocation. If this cation is adjacent to the cyclopropane ring (cyclopropylmethyl position), it enters a "non-classical" cation manifold.[1]

Figure 1: The Cyclopropylcarbinyl Rearrangement Manifold

Caption: The "Danger Zone" showing the rapid equilibrium between cationic intermediates. Ring retention requires trapping the Cyclopropylmethyl Cation faster than it rearranges.

Troubleshooting Guide & FAQs

Q1: I am removing a Boc group with TFA/DCM (1:1), but my cyclopropane ring is opening. How do I stop this?

Diagnosis: The acidity of 50% TFA is too high, leading to protonation of the cyclopropane ring or the generation of a transient carbocation that rearranges.

Corrective Protocol: The "Buffered Scavenger" Method Standard TFA deprotection generates t-butyl cations. Without a scavenger, these can re-attack the substrate or induce hydride shifts that open the ring.

-

Lower Acid Concentration: Reduce TFA to 10-20% v/v in Dichloromethane (DCM).

-

Add a Cation Scavenger: Add Triethylsilane (TES) or Triisopropylsilane (TIPS) (2-5 equivalents). This rapidly quenches the t-butyl cation, preventing it from reacting with your cyclopropane.

-

Temperature Control: Run the reaction at 0°C . Do not warm to room temperature unless conversion is stalled.

Q2: Why is my cyclopropylmethyl substrate rearranging even with mild acid?

Diagnosis: You are likely fighting the "Bisected Conformation" stability. The cyclopropyl group stabilizes adjacent cations (better than a phenyl group) by aligning the C-C ring bonds with the empty p-orbital.[1][2] This stabilization is the pathway to rearrangement.

Solution: Destabilize the Transition State

-

Solvent Switch: Avoid pure TFA. Use TFA in Toluene or Hexafluoroisopropanol (HFIP) . HFIP stabilizes the localized cation through hydrogen bonding, potentially retarding the rearrangement kinetics relative to nucleophilic trapping.

-

Nucleophilic Assist: If you are doing a substitution (not just deprotection), use a stronger nucleophile (e.g., azide, thiol) that traps the cation faster than it can rearrange (

).

Q3: Can I use Lewis Acids instead of Brønsted Acids (TFA) to avoid ring opening?

Answer: Yes, and it is often preferred.

-

Recommendation: Use Zinc Bromide (

) or Trimethylsilyl Triflate (TMSOTf) in DCM. -

Mechanism: These reagents coordinate selectively to the Boc carbamate oxygen, facilitating cleavage via a mechanism that is less prone to protonating the cyclopropane ring itself.

Experimental Optimization Protocols

Protocol A: Safe N-Boc Deprotection in the Presence of Cyclopropanes

| Parameter | Standard Condition | Cyclopropane-Safe Condition | Reason |

| Reagent | 50% TFA / DCM | 15% TFA / DCM + 5% Et3SiH | Reduces acidity; scavenger traps |

| Temperature | Room Temp (25°C) | 0°C (Ice Bath) | Suppresses activation energy for ring opening. |

| Time | 1-2 Hours | Monitor by LCMS every 15 min | Minimizes exposure time to acid. |

| Quench | NaHCO3 (aq) | Cold 2,6-Lutidine or Pyridine | Immediate neutralization prevents post-reaction opening. |

Protocol B: Solvolysis of Cyclopropylmethyl Sulfonates (Leaving Group Displacement)

If you must displace a leaving group (OMs/OTs) on a cyclopropylmethyl carbon without rearrangement:

-

Solvent: Use Ethanol/Water (80:20) buffered with 2,6-Lutidine (1.1 eq) .

-

Avoid TFA: TFA is a poor nucleophile (

favored). Ethanol is a better nucleophile, promoting -

Kinetics: The reaction is strictly First Order (

) . Any deviation suggests competing

Decision Logic for Assay Development

Use this flow to determine the optimal conditions for your specific substrate.

Figure 2: Optimization Decision Tree

Caption: Decision matrix for selecting reagents based on the proximity of the reactive center to the cyclopropane ring.

References

-

Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylmethyl Derivatives. Journal of the American Chemical Society.[1] Link

-

BenchChem Technical Support. (2025). Troubleshooting Guide: Preventing Ring-Opening of Cyclopropyl Intermediates. BenchChem. Link

-

Creary, X. (2019). The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry. Link

-

Olah, G. A., et al. (1978). Stable Carbocations. CXVIII. Cyclopropylcarbinyl Cations. Journal of the American Chemical Society.[1] Link

-

Common Organic Chemistry. (2023). Boc Deprotection with TFA - Standard Protocols. Link

Sources

Technical Support Center: Controlling Cyclopropylmethyl vs. Cyclobutyl Rearrangements

Current Status: Operational

Topic: Cationic Rearrangement Control (CPM

The Mechanistic Landscape: The Manifold

Before troubleshooting, you must visualize the "surface" your molecule is traversing. The rearrangement of cyclopropylmethyl (CPM) to cyclobutyl (CB) and homoallyl (HA) derivatives is not a simple A

The central dogma of this transformation is the Bicyclobutonium Ion Continuum .

The Equilibrium Diagram

The following diagram illustrates the cationic manifold. Your reaction conditions (temperature, solvent, nucleophile) determine which "well" the intermediate falls into.

Caption: The

Key Mechanistic Insights

-

Dancing Resonance: The CPM cation is stabilized by the overlap of the cyclopropane C-C

-bonds with the empty p-orbital at the carbinyl center.[1] This "bisected" conformation is the entry point for ionization [1]. -

The Energy Trap: While the CPM cation is often the kinetically formed species (direct ionization), the Cyclobutyl cation is frequently the thermodynamic sink due to slight relief in ring strain and solvent stabilization.

-

The "Non-Classical" Reality: In many superacidic media or solvolysis conditions, these cations are not distinct species but delocalized "bicyclobutonium" ions. The product ratio depends on where the nucleophile attacks this delocalized structure [2][3].

Troubleshooting Guides: Controlling the Outcome

Select the scenario that matches your experimental goal.

Scenario A: "I need to PREVENT ring expansion." (Target: CPM)

Goal: Kinetic Control. You want to trap the CPM cation immediately after formation, or avoid a discrete cation entirely.

| Variable | Recommendation | The "Why" (Causality) |

| Temperature | Cryogenic (-78°C to -40°C) | Rearrangement has a small but real activation barrier. Low temp slows the equilibration to the CB cation, allowing the nucleophile to intercept the CPM cation first [1]. |

| Solvent | Non-Polar / Non-Ionizing (DCM, Toluene, Ether) | High dielectric solvents (water, DMSO) stabilize the separated ion pair, extending the cation's lifetime and allowing rearrangement. Non-polar solvents favor tight ion pairs or |

| Reagent | DAST / XtalFluor-E (with base) | These reagents convert the alcohol to a good leaving group. If base is present, fluoride attack can occur rapidly within the solvent cage (Internal Return, |

| Additives | Exogenous Nucleophile | Saturating the media with the nucleophile (e.g., adding |

Protocol: Kinetic Fluorination (CPM-OH

-

Dissolve CPM-alcohol (1.0 equiv) in anhydrous DCM (0.1 M).

-

Add 2.0 equiv of Pyridine or 2,6-Lutidine (buffers HF, prevents acid-catalyzed equilibration).

-

Cool to -78°C .

-

Add DAST (1.1 equiv) dropwise.

-

Stir at -78°C for 1 hour. Do not warm to RT unless monitoring shows no conversion.

-

Quench cold with sat.

.

Scenario B: "I want to FORCE ring expansion." (Target: Cyclobutyl)

Goal: Thermodynamic Control. You want to allow the cation to equilibrate to the expanded ring or drive the reaction via acid catalysis.

| Variable | Recommendation | The "Why" (Causality) |

| Temperature | Reflux / RT | Thermal energy overcomes the barrier to rearrangement and ensures the system reaches equilibrium. |

| Solvent | Polar/Protic (Water, Acetic Acid, Formic Acid) | Solvolysis conditions.[2] These solvents stabilize the carbocation, allowing it to "explore" the energy surface and find the thermodynamic minimum (often the cyclobutyl or homoallyl isomer) [4]. |

| Catalyst | Strong Brønsted or Lewis Acid ( | Protonation of the alcohol creates |

Protocol: Acid-Catalyzed Ring Expansion (CPM-OH

-

Dissolve CPM-alcohol in water/acetone (1:1) or aqueous HCl .

-

Add catalytic

or use 1M HCl as solvent. -

Heat to 60°C - Reflux for 2-4 hours.

-

Note: This often yields a mixture of Cyclobutanol and Homoallyl alcohol. Separation (distillation/column) is usually required.

-

Alternative: For halides, use the Lucas Reagent (

) which favors the thermodynamic alkyl halide.

Advanced Tuning: Substituent Effects

The presence of substituents at the

| Substituent ( | Effect on Ratio | Mechanism |

| Phenyl / Aryl | Favors CPM (Retention) | The benzylic resonance stabilization anchors the positive charge at the exocyclic carbon, making ring expansion less favorable energetically. |

| Methyl / Alkyl | Mixed / Favors Expansion | Stabilizes the cation but also increases steric bulk. Often leads to complex mixtures of tertiary CB and secondary CPM products. |

| Electron Withdrawing ( | Favors Bicyclobutane / Anomalous | Destabilizes the cation. Can lead to "bicyclobutonium" trapping products or elimination to dienes [2]. |

FAQ: Rapid Troubleshooting

Q: I used DAST on my cyclopropylmethanol and got a 50:50 mix. How do I fix this? A: You likely warmed it up too fast or didn't use a base.

-

Fix: Repeat at -78°C. Add 2-3 equivalents of pyridine. The pyridine neutralizes the HF by-product. HF is a source of protons that can re-ionize your product and catalyze rearrangement.

Q: Can I use the Appel Reaction (

-

Caveat: If the substrate is tertiary or highly hindered,

character increases, and rearrangement will occur.

Q: Why am I getting the Homoallyl product (open chain)?

A: This is the "Ring Opening" pathway. It dominates in strongly acidic, nucleophile-poor conditions (e.g.,

Q: I see a "Bicyclobutane" impurity. What is that? A: This comes from the elimination of a proton from the bicyclobutonium intermediate. It is rare but happens with specific electron-withdrawing substituents or non-nucleophilic bases.

References

-

BenchChem. (2025).[1] Preventing rearrangement of the cyclopropylmethyl cation. BenchChem Technical Support. 1

-

Beilstein Journals. (2019). The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein J. Org. Chem. 2[3]

-

Stack Exchange. (2019). Which ring expansion in cyclobutyl(cyclopropyl)methanol is favourable? Chemistry Stack Exchange. 4

-

Organic Syntheses. (1988). Cyclobutanol from Cyclopropylmethanol Acid-Catalyzed Rearrangement. Org. Synth. Coll. Vol. 7. 5[1][2]

-

Master Organic Chemistry. (2012). Kinetic vs. Thermodynamic Control of Reactions. 6[3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The cyclopropylcarbinyl route to γ-silyl carbocations [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Stabilizing Cyclopropylmethyl Cation Intermediates

Ticket ID: CPM-CAT-STAB-001 Subject: Stabilization and Controlled Trapping of Cyclopropylmethyl (CPM) Cations in Polar Media Assigned Specialist: Senior Application Scientist, Physical Organic Chemistry Division

Core Directive & Mechanistic Grounding

You are encountering instability because the cyclopropylmethyl (CPM) cation is not a static entity; it is a dynamic "non-classical" species existing on a steep potential energy surface.

In polar solvents, the CPM cation (

To stabilize the CPM cation, you must enforce the Bisected Conformation .

The Bisected Conformation Rule

The CPM cation is stabilized by "dancing resonance" (

-

Bisected (Stable): Maximum overlap between the bent C-C

-bonds and the cationic p-orbital. -

Perpendicular (Unstable): The p-orbital is orthogonal to the ring, leading to immediate ring expansion to the cyclobutyl cation.

Visualization: The Rearrangement Manifold

The following diagram illustrates the equilibrium you are fighting against. To isolate CPM products, you must trap the cation before it leaks into the Cyclobutyl or Homoallyl pathways.[1]

Caption: The "Non-Classical" Manifold. To favor CPM products, the trapping rate (

Solvent Engineering: The Fluorinated Alcohol Strategy

Standard polar solvents (Water, Methanol, Acetonitrile) are often too nucleophilic. They attack the cation indiscriminately or facilitate rearrangement.

The Solution: Use Fluorinated Alcohols (HFIP, TFE).[2]

These solvents possess high ionizing power (

Solvent Performance Data[2][3]

| Solvent System | Dielectric Constant ( | Ionizing Power ( | Nucleophilicity ( | Outcome |

| Ethanol (EtOH) | 24.5 | -1.75 | 0.00 | Rapid solvolysis, mixture of isomers. |

| Acetic Acid (AcOH) | 6.2 | -0.61 | -2.35 | Acetolysis, high rearrangement. |

| Trifluoroethanol (TFE) | 26.7 | 1.80 | -3.00 | Good. Slows nucleophilic attack. |

| Hexafluoroisopropanol (HFIP) | 16.7 | 3.82 | -4.23 | Excellent. Maximum lifetime, stabilizes cation via H-bonding to leaving group. |

Recommendation: Switch your solvent system to 100% HFIP or a 4:1 HFIP:DCM mixture. The HFIP hydroxyl group forms a hydrogen-bond network that stabilizes the anionic leaving group (e.g., OMs, OTs, Halide), effectively "caging" the ion pair.

Troubleshooting Guides (Q&A)

Issue 1: "I am consistently isolating cyclobutyl (ring-expanded) products."

Diagnosis: The rearrangement rate (

Corrective Protocol:

-

Temperature Control: Lower the reaction temperature to -78°C . The activation energy for rearrangement is slightly higher than for diffusion-controlled trapping.

-

Nucleophile Concentration: Increase the concentration of your trapping agent (nucleophile). In a unimolecular (

) regime, the product ratio depends on the relative rates of attack vs. rearrangement. -

Steric Locking: If you have synthetic flexibility, introduce bulky substituents at the cyclopropyl positions cis to the methylene group. This sterically enforces the bisected conformation, retarding rotation to the perpendicular geometry.

Issue 2: "My yield is low due to polymerization/oligomerization."

Diagnosis: Cyclopropylmethyl cations are potent electrophiles and can initiate cationic polymerization of the alkene byproducts (from elimination).

Corrective Protocol:

-

High Dilution: Run the reaction at 0.01 M or lower.

-

Non-Nucleophilic Base: Add a "proton sponge" (e.g., 2,6-di-tert-butylpyridine). This scavenges the acid generated during the reaction without attacking the cation, preventing acid-catalyzed polymerization of the sensitive cyclopropyl ring.

Issue 3: "The starting material won't ionize in non-polar solvents, but rearranges in polar ones."

Diagnosis: You are stuck between

Corrective Protocol: Use the "Super-Leaving Group" strategy in HFIP.

-

Convert your alcohol to a Mesylate (OMs) or Tosylate (OTs) .

-

Dissolve in HFIP. The solvent will H-bond to the sulfonate oxygens, pulling the leaving group away.

-

Crucially: Do not add heat. HFIP is ionizing enough to drive this at room temperature or 0°C.

Experimental Protocol: HFIP-Mediated Solvolysis/Trapping

Objective: Generate CPM cation from a mesylate precursor and trap with a weak nucleophile (e.g., Allyltrimethylsilane) with minimal rearrangement.

Reagents:

-

Substrate: Cyclopropylmethyl mesylate (1.0 equiv)

-

Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.1 M concentration)

-

Nucleophile: Allyltrimethylsilane (2.0 equiv)

-

Additive: 2,6-Lutidine (1.1 equiv, to buffer acid)

Workflow:

-

Preparation: Flame-dry a round-bottom flask under Argon.

-

Solvent Charge: Add HFIP and cool to 0°C . Note: HFIP is volatile (bp 58°C) and corrosive; use proper ventilation.

-

Buffering: Add 2,6-Lutidine. Stir for 5 minutes.

-

Substrate Addition: Dissolve the mesylate in a minimal amount of DCM (if solid) or add neat (if liquid) dropwise to the HFIP solution.

-

Nucleophile Addition: Immediately add the Allyltrimethylsilane.

-

Monitoring: Monitor by TLC or NMR. The reaction is often fast (< 1 hour).

-

Checkpoint: If you observe significant cyclobutane formation, repeat at -40°C .

-

-

Quench: Pour the mixture into saturated aqueous

. Extract with Ether (avoid DCM if product is volatile).

Decision Logic for Experimental Design

Use this flow to determine the correct parameters for your specific substrate.

Caption: Decision matrix for selecting solvent and additives based on experimental goals.

References

-

Winstein, S. (1959). "Homo-allylic Systems and the Non-Classical Cation Debate." Journal of the American Chemical Society.[3][4]

-

Olah, G. A., & Liang, G. (1973). "Stable Carbocations. CXLV. The Cyclopropylmethyl Cation."[1][4][5][6] Journal of the American Chemical Society.[3][4]

-

Shuklov, I. A., et al. (2011). "Hexafluoroisopropanol as a Special Solvent for Carbocation Generation." Tetrahedron Letters.

-

Creary, X. (2006). "Super-Leaving Groups in Solvolysis Reactions: The Role of Fluorinated Solvents." Chemical Reviews.

-

Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Systems." Journal of the American Chemical Society.[3][4]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Cyclopropylmethyl Trifluoroacetate and Cyclopropylmethyl Bromide

Introduction

In the realm of synthetic and medicinal chemistry, the strategic selection of substrates is paramount to achieving desired reaction outcomes. The cyclopropylmethyl moiety, a common structural motif, presents a fascinating case study in reactivity, governed by a delicate interplay of electronic and steric effects. Its behavior in nucleophilic substitution reactions is profoundly influenced by the nature of the leaving group. This guide provides an in-depth, objective comparison of the reactivity of two common cyclopropylmethyl substrates: cyclopropylmethyl trifluoroacetate and cyclopropylmethyl bromide. We will delve into the underlying mechanistic principles, supported by experimental evidence, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their comparative performance.

The core of this comparison lies in two fundamental concepts: the intrinsic ability of the leaving group to depart and the unique phenomenon of neighboring group participation (NGP) exhibited by the cyclopropyl ring. Understanding how these factors modulate reaction rates and product distributions is crucial for rational reaction design.

Core Mechanistic Principles

The Decisive Role of the Leaving Group

The rate of many nucleophilic substitution reactions, particularly those proceeding through an SN1 or SN1-like mechanism, is critically dependent on the stability of the departing species, or leaving group. An ideal leaving group is one that is stable in its anionic form. This stability is inversely correlated with its basicity; the conjugate bases of strong acids are excellent leaving groups because they are weak bases.[1][2][3]

-

Bromide (Br⁻) : The bromide ion is the conjugate base of hydrobromic acid (HBr), a strong acid (pKa ≈ -9). This makes bromide a very good leaving group.[3]

-

Trifluoroacetate (CF₃COO⁻) : The trifluoroacetate anion is the conjugate base of trifluoroacetic acid (TFA), an exceptionally strong carboxylic acid (pKa ≈ 0.5). The high stability of the trifluoroacetate anion, due to the powerful inductive electron-withdrawing effect of the three fluorine atoms, makes it an excellent leaving group. Groups like trifluoroacetate and the closely related triflate are often termed "super leaving groups."[4]

Based on these principles, it is predicted that the C-O bond in cyclopropylmethyl trifluoroacetate will cleave much more readily than the C-Br bond in cyclopropylmethyl bromide, leading to a significant rate enhancement.

Anchimeric Assistance: The Neighboring Cyclopropyl Group

The cyclopropylmethyl system does not behave like a simple primary alkyl system. The strained C-C bonds of the cyclopropane ring possess significant p-character and can act as an internal nucleophile. This interaction, known as neighboring group participation (NGP) or anchimeric assistance, involves the overlap of the cyclopropane's bonding orbitals with the developing p-orbital on the adjacent carbon as the leaving group departs.[5][6][7]

This participation has two major consequences:

-

Rate Acceleration : NGP significantly accelerates the rate of ionization compared to analogous systems that cannot benefit from such assistance.[6][8]

-

Carbocation Rearrangement : The process does not lead to a simple primary carbocation. Instead, a non-classical, charge-delocalized carbocation is formed. This intermediate exists as a dynamic equilibrium of cyclopropylmethyl, cyclobutyl, and homoallyl (but-3-enyl) cationic structures.[9][10] Consequently, reactions involving this cation typically yield a mixture of products derived from nucleophilic attack on these different structures.[5][8][9]

Comparative Reactivity Analysis

The enhanced leaving group ability of trifluoroacetate compared to bromide is the dominant factor differentiating the reactivity of these two substrates.

Solvolysis Rates

Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile.[11][12][13] The rate-determining step for the solvolysis of cyclopropylmethyl systems is the anchimerically assisted departure of the leaving group.[14][15]

| Property | Cyclopropylmethyl Trifluoroacetate | Cyclopropylmethyl Bromide | Rationale for Reactivity Difference |